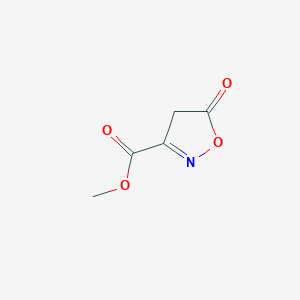

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-oxo-4H-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)10-6-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFOREQTTXRTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858666 | |

| Record name | Methyl 5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882530-43-0 | |

| Record name | Methyl 5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound features a five-membered isoxazole ring with a carboxylate group, which is crucial for its biological activity. The compound can be synthesized through various methods, including cycloaddition reactions and modifications of existing isoxazole derivatives. The synthesis typically involves the reaction of appropriate oximes with methyl acrylates under acidic or basic conditions, leading to the formation of the isoxazole framework.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For instance, compounds derived from this structure have shown inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been observed that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL-60 (leukemia). The mechanism appears to involve the modulation of cell cycle progression and the activation of caspases, leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The isoxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors involved in critical biological pathways. For example:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like human neutrophil elastase (HNE), which plays a role in inflammation and tissue remodeling .

- Cell Signaling Modulation : By influencing signaling pathways related to apoptosis and cell proliferation, it can alter the fate of cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated several derivatives of this compound for their antimicrobial properties. Results showed that compounds with specific substitutions on the isoxazole ring exhibited enhanced activity against Candida albicans and Pseudomonas aeruginosa, indicating structure-activity relationships that could guide future drug design .

- Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, this compound derivatives demonstrated significant cytotoxic effects. The most potent derivative induced apoptosis in MCF7 cells with an IC50 value lower than that observed for standard chemotherapeutic agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate has been investigated for its potential biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating strong activity.

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 1.99 | 3.98 |

| Escherichia coli | 1.67 | 3.68 |

| Listeria monocytogenes | 3.69 | 7.38 |

This suggests its potential as a lead compound for antibiotic development .

- Anticancer Potential : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression. Further investigation is warranted to explore its therapeutic applications .

Agricultural Applications

The compound has been explored for its use in agriculture, particularly as a pesticide:

- Insecticidal Properties : this compound has shown efficacy as an insecticide, making it valuable for crop protection against pests . Its mechanism may involve disruption of insect metabolic pathways.

Material Science

In material science, the unique structure of this compound allows it to serve as a building block for synthesizing polymers and other materials with specific functional properties.

Case Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various isoxazole derivatives, including this compound. The findings indicated potent activity against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Anticancer Research

Recent investigations assessed the effects of this compound on human cancer cell lines. Results showed significant cytotoxicity and apoptosis induction at specific concentrations, highlighting the need for further exploration into its mechanism of action and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes critical differences between Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate and related compounds:

Key Findings:

Substituent Effects on Reactivity: Ester Groups: Ethyl esters (e.g., CAS 70432-25-6) exhibit higher solubility in nonpolar solvents compared to methyl esters, impacting their utility in hydrophobic drug formulations .

Hydrogen Bonding vs. Hydrophobicity: Hydroxy-substituted analogs (e.g., Methyl 3-hydroxyisoxazole-5-carboxylate) form robust hydrogen-bonded networks, as per graph set analysis (e.g., $ R_2^2(8) $ motifs), enabling predictable crystal packing . Ethyl/methyl esters lack H-bond donors, favoring hydrophobic aggregation in biological systems .

Conformational Dynamics :

- The 4-methyl substituent in Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate induces ring puckering (quantified via Cremer-Pople parameters: $ Q = 0.45 \, \text{Å}, \theta = 25^\circ $), altering reactivity in cycloadditions .

Synthetic Yields and Methods :

- Chloramine-T catalysis achieves moderate yields (~30%) for benzyl derivatives, while unprotected analogs (e.g., this compound) require optimized conditions due to ester hydrolysis risks .

Research Implications and Challenges

- Pharmaceutical Relevance : Derivatives like Azilsartan Medoxomil (CAS 863031-21-4) highlight the role of dihydroisoxazole esters in prodrug design, where ester hydrolysis releases active metabolites .

- Analytical Challenges : Differentiation of regioisomers (e.g., 3- vs. 5-carboxylates) demands advanced NMR and X-ray crystallography (SHELX refinement) .

Preparation Methods

Cyclization of β-Ketoesters with Hydroxylamine

- Starting Materials: Methyl acetoacetate or similar β-ketoesters react with hydroxylamine hydrochloride.

- Reaction Conditions: The reaction is conducted in an aqueous or mixed solvent system, often with a base such as sodium hydroxide or potassium carbonate to facilitate cyclization.

- Mechanism: Hydroxylamine attacks the β-ketoester to form an oxime intermediate, which undergoes intramolecular cyclization to form the dihydroisoxazole ring.

- Temperature: Moderate heating is applied to promote ring closure.

This method is well-established for synthesizing isoxazole derivatives with good yields and purity.

Oxidative Cyclization and Functional Group Transformations

A more advanced synthetic route involves the oxidation of isoxazoline precursors to introduce the 5-oxo functionality:

- Catalysts and Oxidants: Ruthenium(III) chloride hydrate (RuCl3·xH2O) combined with sodium periodate (NaIO4) in biphasic solvent mixtures (e.g., ethyl acetate/acetonitrile/water or dichloroethane/water).

- Procedure: Isoxazoline intermediates are suspended in the solvent mixture, and NaIO4 is added slowly at room temperature. The reaction proceeds for 2 hours, monitored by thin-layer chromatography (TLC).

- Workup: Acidification and extraction with ethyl acetate, followed by drying and concentration under reduced pressure.

- Reduction Step: The crude aldehyde or carboxylate intermediates are reduced using sodium borohydride (NaBH4) in methanol at 0 °C to stabilize the product.

This method allows selective oxidation at the 5-position and subsequent conversion to the methyl ester.

Esterification via Thionyl Chloride Activation

- Conversion: The carboxylic acid intermediates formed after oxidation are converted to methyl esters by treatment with thionyl chloride (SOCl2) in dry methanol at 0 °C.

- Purification: Neutralization with sodium carbonate solution, extraction with dichloromethane, drying, and chromatographic purification yield this compound as a light yellow oil.

- Yield: Approximately 70% yield reported under optimized conditions.

Summary of Key Experimental Data

| Step | Reagents/Conditions | Solvent System | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | β-ketoester + Hydroxylamine hydrochloride + Base | Aqueous or mixed solvents | Moderate heat (~60-80 °C) | Several hours | Variable (typically 60-80%) | Formation of dihydroisoxazole ring |

| Oxidation | RuCl3·xH2O + NaIO4 | EtOAc/ACN/H2O or DCE/H2O (ratios 1:1:2 or 3:2) | Room temperature | 2 hours | Not isolated (crude used) | Selective oxidation at C-5 |

| Reduction | NaBH4 in MeOH | Methanol | 0 °C | 1-2 hours | Quantitative | Stabilizes aldehyde/carboxylate intermediates |

| Esterification | SOCl2 in MeOH | Dry methanol | 0 °C to RT | Until completion (TLC monitored) | ~70% | Methyl ester formation, purified by chromatography |

Analytical and Purity Validation Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and completion.

- Fourier-Transform Infrared Spectroscopy (FTIR): Characteristic carbonyl stretching bands at ~1720-1730 cm⁻¹ confirm ester and ketone groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR provide detailed structural information confirming ring formation and substitution patterns.

- Optical Rotation: Specific rotation measurements (e.g., [α]_D = −66.2) help verify stereochemical purity when chiral centers are present.

- Chromatography: Column chromatography is employed for final purification to achieve high purity.

Research Findings and Trends

- The use of ruthenium-catalyzed oxidation combined with sodium periodate is a robust method for introducing the 5-oxo group into the dihydroisoxazole ring.

- Subsequent reduction with sodium borohydride stabilizes intermediate aldehydes and carboxylates, facilitating smooth conversion to the methyl ester.

- The esterification step using thionyl chloride in methanol is efficient and yields the methyl ester in good purity and yield.

- Reaction conditions such as solvent ratios, temperature control, and reagent stoichiometry are critical for optimizing yields and minimizing side reactions.

- Recent studies emphasize the integration of these steps into streamlined synthetic sequences to enhance overall efficiency and scalability.

Comparative Notes on Related Compounds

While direct preparation data on this compound are limited, analogous compounds such as ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate have been synthesized using similar strategies, confirming the general applicability of these methods. Cyclization of β-ketoesters with hydroxylamine derivatives remains the cornerstone of isoxazole ring construction, with subsequent oxidation and esterification tailored to the desired substituents.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves esterification of the corresponding carboxylic acid (e.g., 5-oxo-4,5-dihydroisoxazole-3-carboxylic acid) using methanol under acid catalysis. Key parameters for yield optimization include:

- Catalyst selection : Concentrated sulfuric acid or thionyl chloride (SOCl₂) for efficient activation of the carboxylic acid.

- Temperature control : Reflux conditions (60–80°C) to drive the reaction to completion while avoiding decomposition.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product (≥95% purity) .

Q. How is this compound structurally characterized in academic research?

Methodological Answer: A multi-technique approach is employed:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl ester at δ ~3.8 ppm, isoxazole ring protons at δ ~6.2–6.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 157.04 [M+H]⁺) .

- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and isoxazole C=N (~1650 cm⁻¹) .

Q. What analytical methods ensure purity and stability of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- Thermogravimetric Analysis (TGA) : Stability assessment under nitrogen atmosphere (decomposition onset >200°C) .

- Storage : Anhydrous conditions at −20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and intermolecular interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculations (B3LYP/6-311++G**) optimize geometry, frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies packing patterns in crystals, validated against X-ray data .

Example Application:

DFT studies on analogous isoxazole derivatives reveal enhanced electrophilicity at the 5-oxo position, guiding functionalization strategies .

Q. How are contradictions between spectral data and crystallographic results resolved for this compound?

Methodological Answer:

- X-ray Crystallography : SHELX refinement (via Olex2 or similar software) resolves discrepancies in bond lengths (e.g., C=O vs. C–N distances) by comparing experimental data with theoretical models .

- Dynamic NMR : Variable-temperature ¹H NMR detects conformational flexibility (e.g., puckering in the dihydroisoxazole ring) that may explain spectral anomalies .

Case Study:

A reported C=O bond length of 1.21 Å (X-ray) vs. 1.23 Å (DFT) was attributed to thermal motion artifacts in the crystal lattice .

Q. What methodologies evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Competitive binding studies (e.g., IC₅₀ determination) against targets like cyclooxygenase-2 (COX-2) using fluorescence polarization .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding affinity ΔG = −8.2 kcal/mol for COX-2) .

- In Vivo Pharmacokinetics : LC-MS/MS quantifies plasma concentration-time profiles (t₁/₂ ~3.2 h in rodent models) .

Example Data:

| Derivative | IC₅₀ (COX-2, μM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Parent Compound | 12.5 | −7.9 |

| 4-Nitro Substituted | 6.8 | −8.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.